![molecular formula C20H23N3O4S B2478163 6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 896680-04-9](/img/structure/B2478163.png)

6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

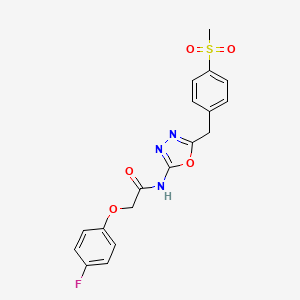

Pyridine and pyrimidine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms . They display a range of pharmacological effects including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

The synthesis of similar compounds often involves various methods including cyclocondensation and cyclization . For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyridine or pyrimidine nucleus, which can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .Chemical Reactions Analysis

The chemical reactivity of these compounds can be quite diverse. For example, cyanoacetic acid hydrazide can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile .Scientific Research Applications

- 6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have demonstrated antiproliferative effects. These compounds inhibit cell growth and division, making them promising candidates for cancer therapy .

- Some derivatives of this compound exhibit antimicrobial activity. They may serve as potential agents against bacterial, fungal, or viral infections .

- Certain derivatives have shown anti-inflammatory and analgesic properties. These compounds could be explored for pain management and inflammation-related conditions .

- The compound’s derivatives have been associated with hypotensive effects, which could be relevant for managing blood pressure .

- Some derivatives exhibit antihistaminic activity. These compounds may be useful in treating allergic reactions and related symptoms .

- Among pyrido[2,3-d]pyrimidin-7-one derivatives, there are tyrosine kinase inhibitors (e.g., TKI-28) and cyclin-dependent kinase (CDK4) inhibitors. These molecules play crucial roles in cell signaling and regulation, making them valuable in cancer research and drug development .

Antiproliferative Activity

Antimicrobial Properties

Anti-Inflammatory and Analgesic Effects

Hypotensive Activity

Antihistaminic Potential

Tyrosine Kinase Inhibition and CDK4 Inhibition

Mechanism of Action

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . The development of new pyridine and pyrimidine derivatives with enhanced therapeutic properties and minimum toxicity is a promising area of research .

properties

IUPAC Name |

6-acetyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-11(2)27-14-6-4-13(5-7-14)19(26)22-20-17(18(21)25)15-8-9-23(12(3)24)10-16(15)28-20/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRNGTVUPHYHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B2478080.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)

![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)

![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)